molecular formula C25H31N3O4 B12865084 2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide

2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide

Cat. No.: B12865084
M. Wt: 437.5 g/mol
InChI Key: UILRKDAGCWLPEK-UHFFFAOYSA-N
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Description

2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide is a complex organic compound with a unique structure that includes a tert-butyl group, a phenyl ring, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The tert-butyl group and the phenyl ring are introduced through subsequent alkylation and aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide is unique due to its imidazolidinone core, which imparts specific chemical and biological properties not found in simpler compounds like 2-tert-Butyl-4-methoxyphenol or 4-tert-Butylphenol. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H31N3O4

Molecular Weight

437.5 g/mol

IUPAC Name

2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C25H31N3O4/c1-24(2,3)18-8-10-19(11-9-18)25(4)22(30)28(23(31)27-25)16-21(29)26-15-14-17-6-12-20(32-5)13-7-17/h6-13H,14-16H2,1-5H3,(H,26,29)(H,27,31)

InChI Key

UILRKDAGCWLPEK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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